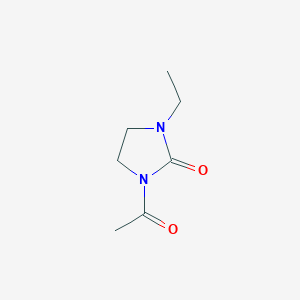
1-Acetyl-3-ethylimidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-3-ethylimidazolidin-2-one is a heterocyclic compound with the molecular formula C7H12N2O2. It is part of the imidazolidinone family, which are five-membered ring structures containing nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Acetyl-3-ethylimidazolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the oxidative carbonylation of N,N’-dialkylethylenediamines using a CO/O2 mixture in the presence of a selenium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. The use of heterogeneous catalysts like ZnFe2O4 nanoparticles has been explored to improve the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Acetyl-3-ethylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield different substituted imidazolidinones.
Substitution: It can undergo nucleophilic substitution reactions, where different substituents replace the acetyl or ethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional functional groups, while substitution reactions can introduce various substituents to the imidazolidinone ring .
Applications De Recherche Scientifique
1-Acetyl-3-ethylimidazolidin-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-acetyl-3-ethylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Acetyl-3-ethylimidazolidin-2-one can be compared with other imidazolidinone derivatives, such as:
- 1-Acetyl-3-methylimidazolidin-2-one
- 1-Acetyl-3-phenylimidazolidin-2-one
- 1-Acetyl-3-butylimidazolidin-2-one
Uniqueness: What sets this compound apart is its specific substituents (acetyl and ethyl groups), which confer unique chemical and physical properties.
Propriétés
Formule moléculaire |
C7H12N2O2 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
1-acetyl-3-ethylimidazolidin-2-one |
InChI |
InChI=1S/C7H12N2O2/c1-3-8-4-5-9(6(2)10)7(8)11/h3-5H2,1-2H3 |
Clé InChI |
PUKKDSCULPGICT-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(C1=O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


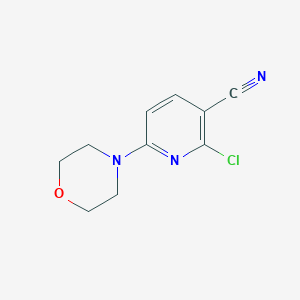
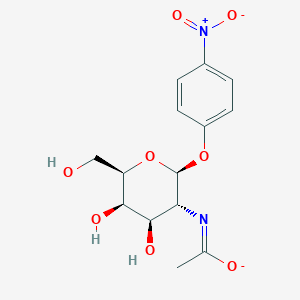

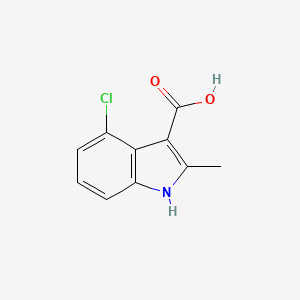

![1,1'-[4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine oxide]](/img/structure/B12826388.png)
![2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12826399.png)
![2-[[3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[(2,6-dimethylpiperidin-1-yl)methyl]phenyl]-N-methyl-N-propan-2-ylpropanamide;hydrochloride](/img/structure/B12826412.png)
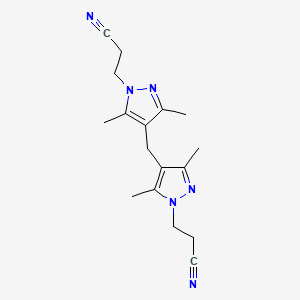
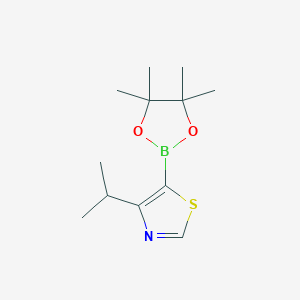
![7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12826427.png)



